Steppogenin

Overview

Description

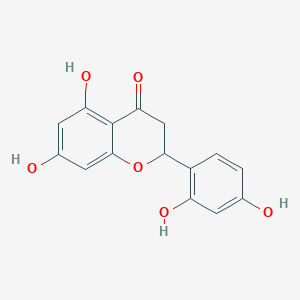

(2S)-5,7,2’,4’-tetrahydroxyflavanone is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants and are known for their antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its four hydroxyl groups attached to the flavanone structure, which contribute to its biological activity.

Mechanism of Action

Steppogenin is a flavanone isolated from Morus alba L. and Cudrania tricuspidata . It has been studied for its significant inhibitory properties against various targets and pathways .

Target of Action

This compound primarily targets delta-like 4 (DLL4) and neurogenic locus notch homolog protein 1 (NOTCH1) in endothelial cells (ECs) . It also targets hypoxia-inducible factor 1-alpha (HIF-1α) .

Mode of Action

This compound interacts with its targets, DLL4 and NOTCH1, to inhibit their activities . It also suppresses the transcriptional activity of HIF-1α under hypoxic conditions .

Biochemical Pathways

This compound affects the DLL4/NOTCH1 signaling pathway , which regulates EC migration and proliferation in angiogenesis . It also influences the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways . By suppressing the activation of these pathways, this compound can prevent microglial activation and confer resistance against neuronal injury .

Pharmacokinetics

It’s known that this compound can inhibit the production of proinflammatory mediators and cytokines in lipopolysaccharide (lps)-challenged bv2 and rat primary microglial cells .

Result of Action

This compound’s action results in the suppression of EC migration and proliferation, thereby inhibiting angiogenesis . It also exerts antineuroinflammatory effects against acute neuroinflammation in BV2 and rat primary microglial cells by suppressing the production of proinflammatory mediators and cytokines .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of VEGF in ECs

Biochemical Analysis

Biochemical Properties

Steppogenin plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules . For instance, it has been found to suppress the neuroinflammatory responses to lipopolysaccharide (LPS), inhibiting the production of proinflammatory mediators and cytokines in LPS-challenged BV2 and rat primary microglial cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism . In tumor cells and retinal pigment epithelial cells, this compound significantly suppressed HIF-1α protein levels under hypoxic conditions .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the transcriptional activity of HIF-1α under hypoxic conditions in HEK293T cells and vascular endothelial growth factor (VEGF)-induced DLL4 expression in vascular endothelial cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5,7,2’,4’-tetrahydroxyflavanone typically involves the use of flavanone precursors. One common method is the cyclization of chalcones, which are synthesized from the condensation of appropriate benzaldehydes and acetophenones. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of (2S)-5,7,2’,4’-tetrahydroxyflavanone can be achieved through biotechnological methods, such as the use of engineered microorganisms like Saccharomyces cerevisiae. These microorganisms can be genetically modified to produce the desired flavonoid through metabolic engineering and high-throughput screening methods .

Chemical Reactions Analysis

Types of Reactions

(2S)-5,7,2’,4’-tetrahydroxyflavanone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydroflavonoids.

Substitution: Hydroxyl groups can be substituted with other functional groups, such as methoxy or glycosyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Reagents such as methyl iodide or glycosyl donors in the presence of catalysts are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted flavonoid derivatives, which can have different biological activities and properties.

Scientific Research Applications

(2S)-5,7,2’,4’-tetrahydroxyflavanone has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other flavonoid derivatives.

Biology: The compound is studied for its antioxidant and anti-inflammatory properties.

Medicine: Research has shown its potential in cancer therapy due to its ability to induce apoptosis in cancer cells.

Industry: It is used in the formulation of dietary supplements and cosmetics due to its antioxidant properties

Comparison with Similar Compounds

Similar Compounds

(2S)-Naringenin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

(2S)-Hesperetin: Known for its anti-inflammatory and anticancer activities.

(2S)-Eriodictyol: Exhibits strong antioxidant properties.

Uniqueness

(2S)-5,7,2’,4’-tetrahydroxyflavanone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial applications .

Biological Activity

Steppogenin, a compound isolated from Cudrania tricuspidata, has garnered attention in recent years for its diverse biological activities, particularly its anti-inflammatory, neuroprotective, and anti-angiogenic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is classified as a flavonoid, characterized by its unique chemical structure that contributes to its biological activities. Its molecular formula is C₁₅H₁₄O₅, and it exhibits a flavanone skeleton which is crucial for its interaction with various biological pathways.

Anti-Inflammatory Effects

Research has demonstrated that this compound possesses significant anti-inflammatory properties. A study focused on its effects on lipopolysaccharide (LPS)-stimulated BV2 microglial cells revealed that this compound inhibited the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12 in a dose-dependent manner. The results indicated that treatment with this compound at concentrations ranging from 10 to 80 μM significantly reduced mRNA expression levels of these cytokines after 12 hours of exposure .

Table 1: Effects of this compound on Pro-Inflammatory Cytokines

| Cytokine | Control (LPS) | This compound (80 μM) | % Inhibition |

|---|---|---|---|

| TNF-α | High | Low | 75% |

| IL-1β | High | Low | 70% |

| IL-6 | High | Low | 80% |

| IL-12 | High | Low | 65% |

In addition to cytokine suppression, this compound inhibited the activation of signaling pathways associated with inflammation. Specifically, it blocked the nuclear translocation of NF-κB and inhibited the phosphorylation of IκB-α, thereby preventing the activation of downstream inflammatory responses .

Neuroprotective Properties

The neuroprotective effects of this compound have been attributed to its ability to modulate neuroinflammatory responses. In a study examining its impact on primary microglial cells, this compound was shown to reduce nitric oxide (NO) production and downregulate inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression in LPS-stimulated conditions . This suggests that this compound may be beneficial in conditions characterized by neuroinflammation.

Case Study: Neuroprotection in Animal Models

In vivo studies using animal models have further supported the neuroprotective claims. Mice treated with this compound exhibited reduced behavioral deficits in models of neurodegeneration compared to controls. The treatment led to decreased levels of inflammatory markers in the brain tissue, indicating a protective effect against neurotoxicity .

Anti-Angiogenic Activity

Recent investigations have highlighted the anti-angiogenic potential of this compound. A study demonstrated that this compound inhibits endothelial cell proliferation through the downregulation of DLL4 and Notch1 signaling pathways. This mechanism is crucial as it can impede tumor growth by limiting blood vessel formation .

Table 2: Anti-Angiogenic Effects of this compound

| Parameter | Control Group | This compound Treatment | % Change |

|---|---|---|---|

| Endothelial Cell Growth | High | Low | -60% |

| DLL4 Expression | High | Low | -50% |

| Notch1 Activation | Active | Inhibited | -70% |

Properties

IUPAC Name |

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-7-1-2-9(10(18)3-7)13-6-12(20)15-11(19)4-8(17)5-14(15)21-13/h1-5,13,16-19H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLQLKNOKUHRCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norartocarpanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56486-94-3 | |

| Record name | Norartocarpanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

255 - 257 °C | |

| Record name | Norartocarpanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does steppogenin inhibit platelet aggregation?

A1: this compound has been shown to inhibit collagen-induced platelet aggregation in a dose-dependent manner []. This effect is attributed to several mechanisms:

- Downregulation of ERK and IP3RI Phosphorylation: this compound inhibits the phosphorylation of extracellular-signal-regulated kinase (ERK) and inositol-1,4,5-triphosphate receptor type I (IP3RI), key proteins involved in platelet activation signaling pathways [, ].

- Inhibition of αIIbβ3 Activation: this compound hinders the activation of glycoprotein αIIbβ3, a crucial integrin receptor responsible for platelet aggregation [, ].

- Suppression of Ca2+ Mobilization: this compound effectively reduces the mobilization of intracellular calcium ions (Ca2+), a critical secondary messenger in platelet activation [].

Q2: What is the role of this compound in mitigating neuroinflammation?

A2: this compound exhibits antineuroinflammatory properties by suppressing the activation of microglia, immune cells in the brain []. Key mechanisms include:

- Inhibition of NF-κB and MAPK Pathways: this compound suppresses the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, both central to inflammatory responses [, ].

- Reduction of Pro-inflammatory Mediators: this compound effectively reduces the production of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines (TNF-α, IL-1β, IL-6), in LPS-stimulated microglial cells [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C15H12O5, and its molecular weight is 272.25 g/mol.

Q4: Are there any characteristic spectroscopic data for this compound?

A4: Spectroscopic analyses, including NMR and MS, are commonly employed for structural elucidation of this compound. Characteristic data include:

Q5: From which plants can this compound be isolated?

A5: this compound has been isolated from various plant species, notably:

- Cudrania tricuspidata (stem bark, roots) [, , ]

- Morus alba (twigs, roots) [, ]

- Artocarpus heterophyllus (wood, twigs) [, , ]

- Hibiscus mutabilis (leaves) []

- Maclura cochinchinensis []

Q6: What extraction methods are typically used for this compound?

A6: this compound is typically extracted using solvents like ethanol, methanol, or ethyl acetate, followed by various chromatographic techniques (silica gel, Sephadex LH-20, HPLC) for isolation and purification [, , , ].

Q7: What are the key biological activities of this compound?

A7: this compound has demonstrated a range of biological activities, including:

- Anti-platelet aggregation [, ]

- Antineuroinflammatory []

- Tyrosinase inhibitory [, , , ]

- Antioxidant [, ]

- Cytotoxic (against certain cancer cell lines) [, ]

Q8: What are the potential therapeutic applications of this compound?

A8: The diverse biological activities of this compound suggest potential applications in various therapeutic areas:

- Cardiovascular diseases: Its anti-platelet aggregation properties could be beneficial in preventing cardiovascular diseases [].

- Neurodegenerative disorders: Antineuroinflammatory effects may provide therapeutic avenues for neurodegenerative diseases like Parkinson's disease and Alzheimer's disease [].

- Pigmentation disorders: Tyrosinase inhibition makes this compound a potential candidate for treating hyperpigmentation disorders [, ].

- Cancer: Cytotoxic effects against specific cancer cell lines warrant further investigation for potential anticancer applications [, ].

Q9: How does the structure of this compound contribute to its tyrosinase inhibitory activity?

A9: The presence of hydroxyl groups, particularly at positions 2', 4', 5, and 7 on the flavanone scaffold, is crucial for the tyrosinase inhibitory activity of this compound [, ]. Modifications to this substitution pattern can significantly impact the inhibitory potency.

Q10: Are there any formulation strategies to improve the stability or bioavailability of this compound?

A11: Encapsulation techniques, such as microemulsions or nanoparticles, could potentially enhance the stability and bioavailability of this compound []. Further research is needed to explore and optimize specific formulation strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.